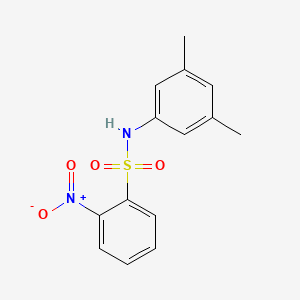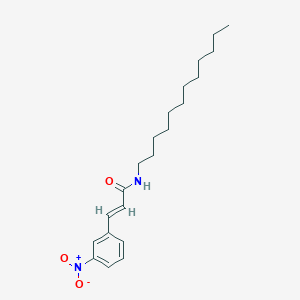
N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate chemical reactions. One notable method is the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate , resulting in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The combined spectral data from 1H-NMR , 13C-NMR , and IR analyses provide valuable insights into the structure of the synthesized product.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- A study conducted by Murthy et al. (2018) focused on the synthesis and characterization of a sulfonamide molecule closely related to N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide. They performed SCXRD studies and utilized spectroscopic tools for structural characterization. The compound crystallized in the monoclinic crystal system and was stabilized by several interactions. Computational data supported experimental results, providing insights into the molecular and electronic properties of the compound (Murthy et al., 2018).
Electrochemical Studies
- Asirvatham and Hawley (1974) explored the redox behavior of nitrobenzenesulfonamide compounds, including derivatives similar to this compound, in their electrochemical study. They investigated the formation and decomposition of radical anions and dianions, revealing key insights into the stability and reactivity of these compounds under electrochemical conditions (Asirvatham & Hawley, 1974).
Applications in Organic Synthesis
- Fukuyama, Jow, and Cheung (1995) demonstrated the versatility of nitrobenzenesulfonamides in organic synthesis. They showcased how these compounds, including those structurally similar to this compound, can be smoothly alkylated and subsequently deprotected to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Biofilm Inhibition and Cytotoxicity Studies
- Abbasi et al. (2020) conducted research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which are structurally related to this compound. Their study focused on bacterial biofilm inhibition and cytotoxicity, showing that certain derivatives exhibited suitable inhibitory action against bacterial biofilms and displayed mild cytotoxicity (Abbasi et al., 2020).
Acylation Reagents in Water
- Ebrahimi et al. (2015) synthesized a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides and developed them as chemoselective N-acylation reagents. They demonstrated their use in selective protection and acylation of amines, highlighting the potential of such compounds in green chemistry applications (Ebrahimi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-7-11(2)9-12(8-10)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSRIFVUDPZINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide](/img/structure/B2597249.png)

![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)




![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)

![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)